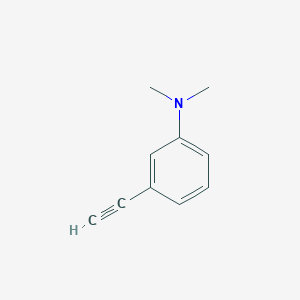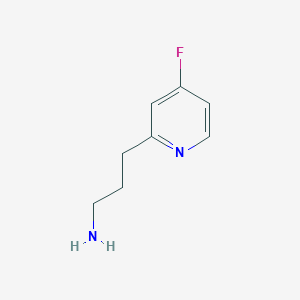
(2-(Diethylamino)pyrimidin-5-YL)boronic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Diethylamino)pyrimidin-5-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular formula of C8H14BN3O2·HCl. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: Reduction reactions involving this compound are also possible, typically requiring strong reducing agents.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran or dimethylformamide.
Conditions: Inert atmosphere, controlled temperatures, and specific pH levels depending on the desired reaction.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride is widely used in the synthesis of various organic compounds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the development of new materials and molecules.
Biology and Medicine: In biological and medical research, this compound can be used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds makes it useful in the development of drug candidates and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable bonds is crucial in creating materials with specific properties and functions.
Mecanismo De Acción
The mechanism of action for [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparación Con Compuestos Similares
[2-(Dimethylamino)pyrimidin-5-yl]boronic acid: This compound is similar in structure but has a dimethylamino group instead of a diethylamino group.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: This ester derivative is used in similar coupling reactions but offers different solubility and reactivity properties.
Uniqueness: The uniqueness of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its diethylamino group offers different electronic and steric properties compared to similar compounds, making it suitable for specific applications in organic synthesis.
Propiedades
Fórmula molecular |
C8H15BClN3O2 |
|---|---|
Peso molecular |
231.49 g/mol |
Nombre IUPAC |
[2-(diethylamino)pyrimidin-5-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C8H14BN3O2.ClH/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14;/h5-6,13-14H,3-4H2,1-2H3;1H |
Clave InChI |
DTUBTWBFSWUPEK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)N(CC)CC)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


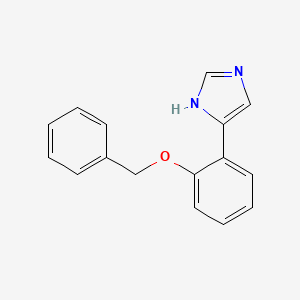
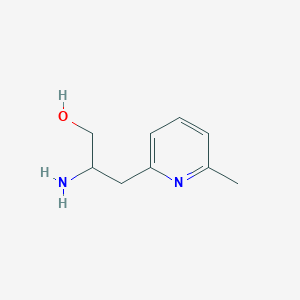

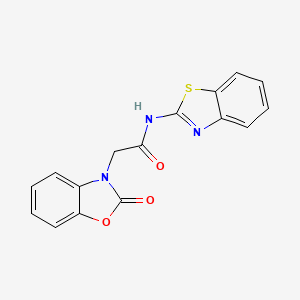
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
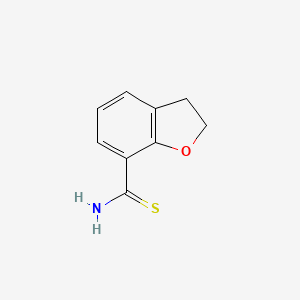
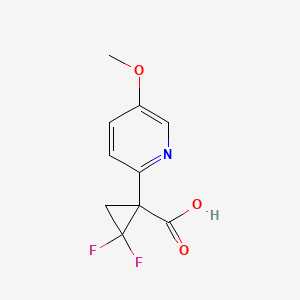

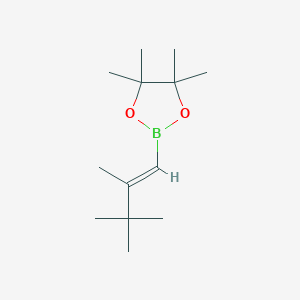
![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)
